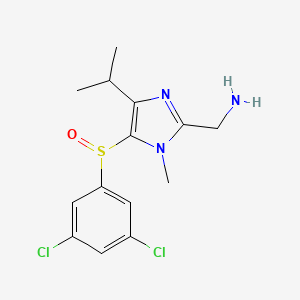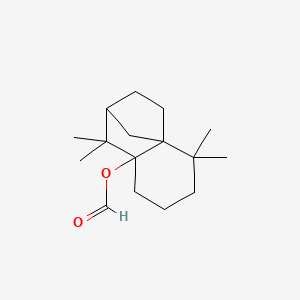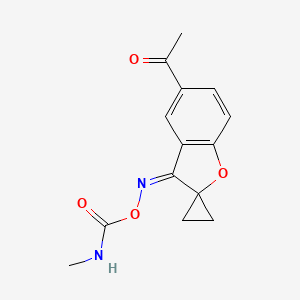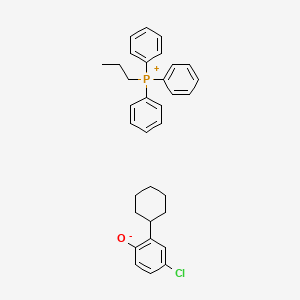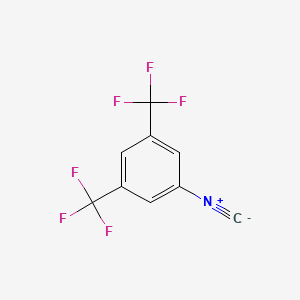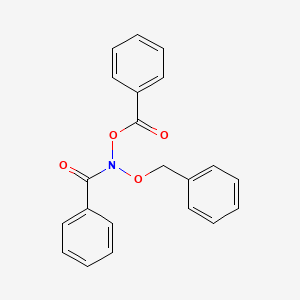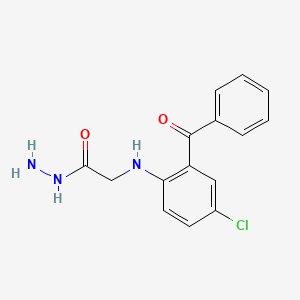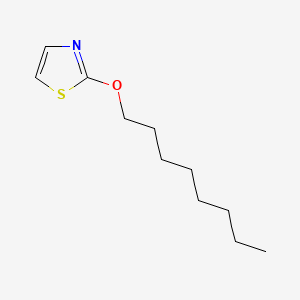
2-(Octyloxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octyloxy)thiazole is an organic compound belonging to the thiazole family, characterized by a thiazole ring substituted with an octyloxy group at the 2-position. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The octyloxy group, an alkyl ether, enhances the compound’s lipophilicity, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyloxy)thiazole typically involves the reaction of 2-bromo-1-octanol with thioamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency. The process is typically scaled up by optimizing reaction parameters, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Octyloxy)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, in acidic or basic medium
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or THF
Substitution: Halogenated reagents, in the presence of a base like NaOH or KOH
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiazolidines
Substitution: Formation of various substituted thiazoles
Scientific Research Applications
2-(Octyloxy)thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Octyloxy)thiazole involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. The octyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide
- 2-(2,5-Dichlorothienyl)-1,3-thiazole
- 2-(4-((2-Carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide
Uniqueness
2-(Octyloxy)thiazole is unique due to its octyloxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and enhanced membrane permeability. This makes it particularly useful in applications requiring efficient cellular uptake and interaction with lipid-rich environments.
Properties
CAS No. |
83588-44-7 |
|---|---|
Molecular Formula |
C11H19NOS |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
2-octoxy-1,3-thiazole |
InChI |
InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-13-11-12-8-10-14-11/h8,10H,2-7,9H2,1H3 |
InChI Key |
VWGAGHCGQAXILJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



